REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[CH3:6][O:7][N:8]=[C:9]([C:15]([CH3:17])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11].O>C(O)(=O)C>[CH3:6][O:7][N:8]=[C:9]([C:15]([CH2:17][Cl:4])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11]
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Name
|
|
Quantity
|
235 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
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CON=C(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Nitrogen gas was introduced to the reaction mixture for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
After extracting with methylene chloride (500 ml.) and twice with methylene chloride (200 ml.)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with a saturated aqueous solution of sodium chloride
|
Type
|
ADDITION
|
Details
|
by adding water (800 ml.) and sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
Methylene chloride layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
ethyl 2-methoxyimino-4-chloroacetoacetate
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OCC)C(=O)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 559 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |